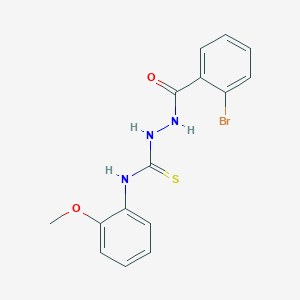
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 3 to 10 μM. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi, with MIC values ranging from 0.125 to 1 μg/mL. In addition, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide include its limited stability in aqueous solutions and its potential for oxidation in the presence of air.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide. One possible direction is the development of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved stability and potency. Another direction is the investigation of the mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in more detail. Additionally, the potential applications of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in other fields such as material science and catalysis could be explored.
Synthesemethoden
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized by reacting 2-bromo-benzoyl chloride with 2-methoxyaniline followed by the addition of thiosemicarbazide. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields such as cancer research, antimicrobial activity, and organic synthesis. In cancer research, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also exhibited antimicrobial activity against various strains of bacteria and fungi. In organic synthesis, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been used as a building block for the synthesis of other compounds.
Eigenschaften
Produktname |
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
Molekularformel |
C15H14BrN3O2S |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
1-[(2-bromobenzoyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-9-5-4-8-12(13)17-15(22)19-18-14(20)10-6-2-3-7-11(10)16/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
InChI-Schlüssel |
WCAUWKAGWKTJSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)



![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)


![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)
![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)